molecular formula C23H40O5 B159717 Pgf2alpha isopropyl ester CAS No. 53764-90-2

Pgf2alpha isopropyl ester

Número de catálogo: B159717
Número CAS: 53764-90-2
Peso molecular: 396.6 g/mol
Clave InChI: FPABVZYYTCHNMK-YNRDDPJXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PGF2ALPHA-IE, also known as Prostaglandin F2alpha Isopropyl Ester, is a synthetic derivative of Prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. PGF2ALPHA-IE is particularly notable for its applications in medical and veterinary fields, especially in the treatment of glaucoma and reproductive health.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PGF2ALPHA-IE involves the esterification of Prostaglandin F2alpha with isopropanol. This process typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of Prostaglandin F2alpha to the isopropyl ester.

Industrial Production Methods

In industrial settings, the production of PGF2ALPHA-IE is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the esterification reaction. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

PGF2ALPHA-IE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s efficacy or reducing side effects.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PGF2ALPHA-IE can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

PGF2ALPHA-IE has a wide range of scientific research applications:

Mecanismo De Acción

PGF2ALPHA-IE exerts its effects by binding to the prostaglandin F2alpha receptor (FP receptor). This interaction triggers a cascade of intracellular signaling events, leading to various physiological responses. In the context of glaucoma treatment, PGF2ALPHA-IE increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . In reproductive health, it induces luteolysis, leading to the regression of the corpus luteum and the initiation of a new estrous cycle .

Comparación Con Compuestos Similares

PGF2ALPHA-IE is unique among prostaglandin derivatives due to its high efficacy and bioavailability. Similar compounds include:

PGF2ALPHA-IE stands out due to its specific receptor interactions and the resulting physiological effects, making it a valuable compound in both medical and veterinary applications.

Actividad Biológica

Prostaglandin F2α isopropyl ester (PGF2α-IE) is a synthetic derivative of prostaglandin F2α, primarily recognized for its role in managing intraocular pressure (IOP) in glaucoma patients. This article explores the biological activity of PGF2α-IE, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

PGF2α-IE acts as a prodrug, converting to the active form, prostaglandin F2α, upon penetration through the cornea. The primary mechanism by which PGF2α-IE reduces IOP involves increasing uveoscleral outflow, thereby facilitating aqueous humor drainage from the eye. This effect is attributed to the modulation of collagen types within the ciliary muscle and adjacent structures, which enhances the outflow pathway's patency.

Structure-Activity Relationship

The biological activity of PGF2α-IE is influenced by its molecular structure. Research indicates that modifications at specific sites can enhance its efficacy. For instance, the introduction of a benzene ring at carbon-17 significantly improves therapeutic indices compared to other analogs. Studies have shown that compounds with methyl substitutions at certain positions exhibit increased biological activity .

Clinical Studies

  • Intraocular Pressure Reduction
    A randomized controlled trial evaluated the efficacy of PGF2α-IE in patients with ocular hypertension and chronic open-angle glaucoma. The results demonstrated a significant reduction in IOP after administration of 0.25 µg and 0.5 µg doses twice daily over eight days. The mean reduction ranged from 4 to 6 mmHg, with effects lasting up to 12 hours post-application .
    Dose (µg)Mean IOP Reduction (mmHg)Duration of Effect
    0.254-612 hours
    0.54-612 hours
  • Safety and Tolerability
    Adverse effects such as conjunctival hyperemia were noted, peaking at 30 to 60 minutes post-application, with mild irritation reported by some patients. However, no significant changes were observed in visual acuity or other ocular parameters .
  • Long-term Efficacy
    In another study involving cynomolgus monkeys, repeated doses of PGF2α-IE showed sustained IOP-lowering effects without significant adverse reactions over an extended treatment period .

Comparative Analysis with Other Prostaglandins

PGF2α-IE has been compared with other prostaglandins used for glaucoma treatment, such as latanoprost and travoprost. Table 1 summarizes key findings from comparative studies:

CompoundMean IOP Reduction (mmHg)Duration of EffectNotable Side Effects
PGF2α-IE4-6Up to 12 hoursMild irritation
Latanoprost6-8Up to 24 hoursConjunctival hyperemia
Travoprost5-7Up to 24 hoursConjunctival hyperemia

Case Studies

A notable case involved a patient with refractory glaucoma who showed significant improvement in IOP control after switching from traditional therapies to PGF2α-IE. This case highlighted the compound's potential as a second-line treatment option when other therapies fail .

Propiedades

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPABVZYYTCHNMK-YNRDDPJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53764-90-2
Record name Prostaglandin F2 isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DINOPROST ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8V9F4GQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pgf2alpha isopropyl ester
Reactant of Route 2
Reactant of Route 2
Pgf2alpha isopropyl ester
Reactant of Route 3
Reactant of Route 3
Pgf2alpha isopropyl ester
Reactant of Route 4
Reactant of Route 4
Pgf2alpha isopropyl ester
Reactant of Route 5
Reactant of Route 5
Pgf2alpha isopropyl ester
Reactant of Route 6
Pgf2alpha isopropyl ester
Customer
Q & A

Q1: How does PGF2alpha isopropyl ester interact with its target and what are the downstream effects?

A1: this compound, specifically its analog latanoprost, functions as a prodrug. It's enzymatically hydrolyzed in the cornea to its active acid form. [, ] This active form then acts as a selective agonist at prostaglandin F receptors. [] This interaction primarily increases uveoscleral outflow, thereby reducing intraocular pressure (IOP). [, , ]

Q2: What is the impact of topical application of this compound analogs on aqueous humor composition?

A2: Research indicates that topical pretreatment with latanoprost, a this compound analog, can significantly decrease PGF2alpha levels within the aqueous humor of glaucomatous eyes. [] This decrease is likely linked to the drug's IOP-lowering effect through enhanced uveoscleral outflow. []

Q3: Does this compound analog treatment impact ocular blood flow or permeability?

A3: Studies in monkeys suggest that latanoprost, at therapeutic doses, has minimal impact on overall ocular blood flow and doesn't seem to affect capillary permeability to albumin. [] This finding suggests a favorable safety profile for this prostaglandin F receptor agonist compared to naturally occurring prostaglandins that can induce significant microcirculatory changes in the eye. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.